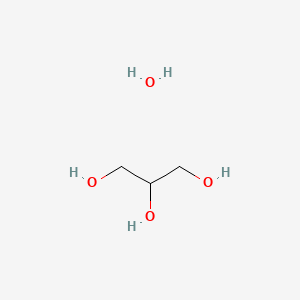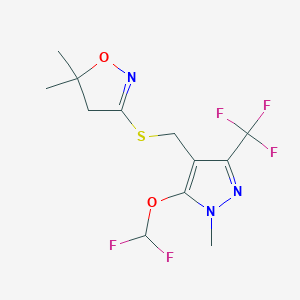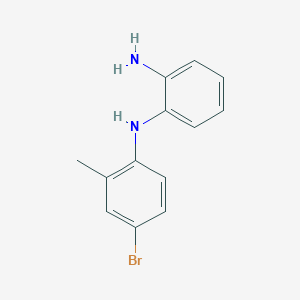
N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine: is an organic compound that belongs to the class of aromatic amines This compound features a bromine atom and a methyl group attached to the benzene ring, along with an amino group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine typically begins with commercially available starting materials such as 2-bromo-4-methylaniline and 2-nitroaniline.
Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Coupling Reaction: The resulting 2-aminophenylamine is then coupled with 2-bromo-4-methylaniline under conditions that promote the formation of the desired product. This can involve the use of catalysts and solvents such as palladium on carbon and ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amino derivatives or aniline derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry:
Dyes and Pigments: It is used in the production of dyes and pigments due to its aromatic structure.
Polymers: The compound can be used in the synthesis of polymers with specific properties.
作用机制
The mechanism by which N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
- N-(2-aminophenyl)-4-bromoaniline
- N-(2-aminophenyl)-2-methylaniline
- 4-bromo-2-methylaniline
Uniqueness: N1-(4-bromo-2-methylphenyl)benzene-1,2-diamine is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, along with an amino group
属性
分子式 |
C13H13BrN2 |
|---|---|
分子量 |
277.16 g/mol |
IUPAC 名称 |
2-N-(4-bromo-2-methylphenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H13BrN2/c1-9-8-10(14)6-7-12(9)16-13-5-3-2-4-11(13)15/h2-8,16H,15H2,1H3 |
InChI 键 |
NMMQCRYYCPLYRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Br)NC2=CC=CC=C2N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
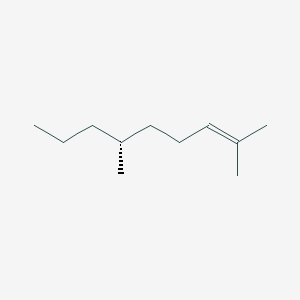
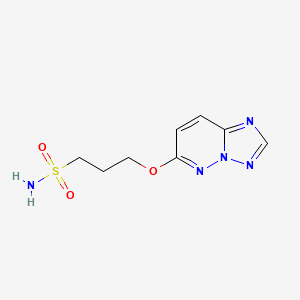

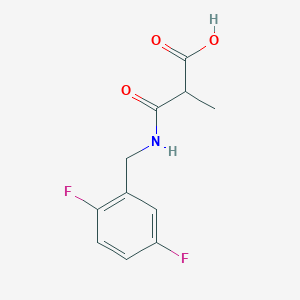
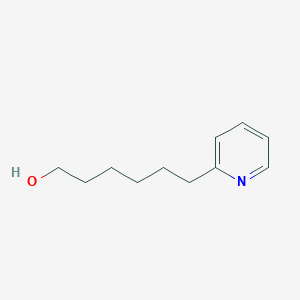
![[2-(5-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8537891.png)
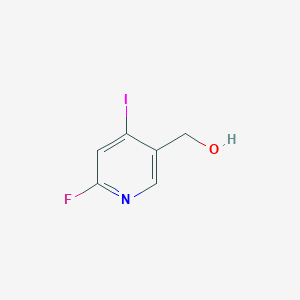
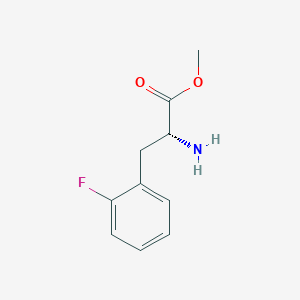
![[3-(3-Nitrophenyl)-pyridin-2-yl]-methanol](/img/structure/B8537926.png)
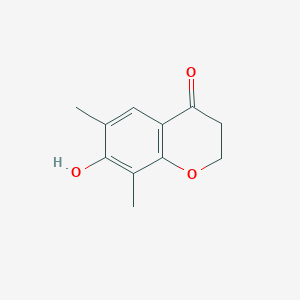
![2-Methyl-4-[1,2,4]triazol-1-yl-phenylamine](/img/structure/B8537936.png)
![Benzene, [[(10-bromodecyl)oxy]methyl]-](/img/structure/B8537945.png)
